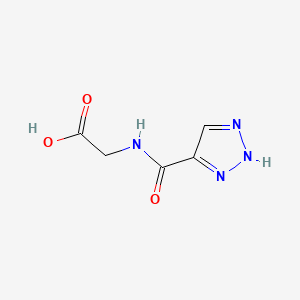
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide
Übersicht
Beschreibung
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide: is a long-chain fatty acid amide derived from docosapentaenoic acid (DPA)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide typically involves the amidation of docosapentaenoic acid with ethanolamine. This reaction can be catalyzed by various agents, including carbodiimides or enzymatic catalysts, under mild conditions to preserve the integrity of the polyunsaturated fatty acid chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction of docosapentaenoic acid from marine sources, followed by chemical or enzymatic amidation with ethanolamine. The process is optimized to ensure high yield and purity, often involving purification steps such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the docosapentaenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be hydrogenated to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Epoxides, diols, or hydroxylated fatty acid amides.
Reduction: Saturated fatty acid amides.
Substitution: Esterified or etherified derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide is used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions and their interactions with other biomolecules.
Biology: In biological research, this compound is studied for its role in modulating inflammatory responses and pain. It is also investigated for its potential neuroprotective effects and its ability to influence cellular signaling pathways.
Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and pain management. Its bioactive properties make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide exerts its effects primarily through interaction with specific receptors and enzymes involved in lipid signaling pathways. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs) and can inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous fatty acid ethanolamides. These interactions modulate inflammatory responses, pain perception, and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
- N-(2-hydroxyethyl)-eicosapentaenamide (derived from eicosapentaenoic acid)
- N-(2-hydroxyethyl)-docosahexaenamide (derived from docosahexaenoic acid)
- N-(2-hydroxyethyl)-arachidonamide (derived from arachidonic acid)
Uniqueness: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide is unique due to its specific polyunsaturated fatty acid chain derived from docosapentaenoic acid. This structure imparts distinct bioactive properties, such as a higher degree of unsaturation compared to other fatty acid ethanolamides, which can influence its interaction with biological targets and its overall efficacy in modulating physiological processes.
Eigenschaften
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-7,10,13,16,19-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,26H,2,5,8,11,14,17-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZURZCGSKALDLA-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanone, 4-bicyclo[1.1.1]pent-2-yl- (9CI)](/img/new.no-structure.jpg)
![(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B592924.png)






![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)

![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)

![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)
